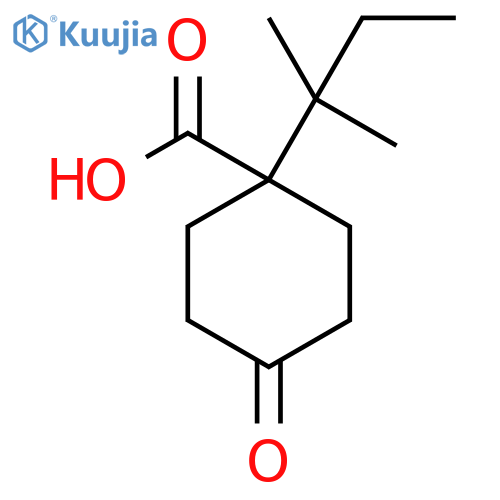Cas no 2229164-18-3 (1-(2-methylbutan-2-yl)-4-oxocyclohexane-1-carboxylic acid)

2229164-18-3 structure
商品名:1-(2-methylbutan-2-yl)-4-oxocyclohexane-1-carboxylic acid
1-(2-methylbutan-2-yl)-4-oxocyclohexane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(2-methylbutan-2-yl)-4-oxocyclohexane-1-carboxylic acid
- 2229164-18-3
- EN300-1752059
-
- インチ: 1S/C12H20O3/c1-4-11(2,3)12(10(14)15)7-5-9(13)6-8-12/h4-8H2,1-3H3,(H,14,15)
- InChIKey: GAGGARORIWJHMS-UHFFFAOYSA-N
- ほほえんだ: OC(C1(CCC(CC1)=O)C(C)(C)CC)=O
計算された属性
- せいみつぶんしりょう: 212.14124450g/mol
- どういたいしつりょう: 212.14124450g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2
1-(2-methylbutan-2-yl)-4-oxocyclohexane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1752059-2.5g |
1-(2-methylbutan-2-yl)-4-oxocyclohexane-1-carboxylic acid |
2229164-18-3 | 2.5g |
$2071.0 | 2023-09-20 | ||
| Enamine | EN300-1752059-1.0g |
1-(2-methylbutan-2-yl)-4-oxocyclohexane-1-carboxylic acid |
2229164-18-3 | 1g |
$1057.0 | 2023-06-03 | ||
| Enamine | EN300-1752059-0.05g |
1-(2-methylbutan-2-yl)-4-oxocyclohexane-1-carboxylic acid |
2229164-18-3 | 0.05g |
$888.0 | 2023-09-20 | ||
| Enamine | EN300-1752059-5.0g |
1-(2-methylbutan-2-yl)-4-oxocyclohexane-1-carboxylic acid |
2229164-18-3 | 5g |
$3065.0 | 2023-06-03 | ||
| Enamine | EN300-1752059-1g |
1-(2-methylbutan-2-yl)-4-oxocyclohexane-1-carboxylic acid |
2229164-18-3 | 1g |
$1057.0 | 2023-09-20 | ||
| Enamine | EN300-1752059-0.1g |
1-(2-methylbutan-2-yl)-4-oxocyclohexane-1-carboxylic acid |
2229164-18-3 | 0.1g |
$930.0 | 2023-09-20 | ||
| Enamine | EN300-1752059-0.25g |
1-(2-methylbutan-2-yl)-4-oxocyclohexane-1-carboxylic acid |
2229164-18-3 | 0.25g |
$972.0 | 2023-09-20 | ||
| Enamine | EN300-1752059-0.5g |
1-(2-methylbutan-2-yl)-4-oxocyclohexane-1-carboxylic acid |
2229164-18-3 | 0.5g |
$1014.0 | 2023-09-20 | ||
| Enamine | EN300-1752059-5g |
1-(2-methylbutan-2-yl)-4-oxocyclohexane-1-carboxylic acid |
2229164-18-3 | 5g |
$3065.0 | 2023-09-20 | ||
| Enamine | EN300-1752059-10.0g |
1-(2-methylbutan-2-yl)-4-oxocyclohexane-1-carboxylic acid |
2229164-18-3 | 10g |
$4545.0 | 2023-06-03 |
1-(2-methylbutan-2-yl)-4-oxocyclohexane-1-carboxylic acid 関連文献
-
Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
-
Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
2229164-18-3 (1-(2-methylbutan-2-yl)-4-oxocyclohexane-1-carboxylic acid) 関連製品
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 124-83-4((1R,3S)-Camphoric Acid)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
